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Compound of Interest

Compound Name: 1-(2-Nitropyridin-3-yl)piperazine
CAS No.: 1566082-34-5
Cat. No.: B8819165
Get Quote
. J

Executive Summary

In the development of Palbociclib (CDK4/6 inhibitor), the control of regioisomeric impurities is
critical for ensuring drug safety and efficacy. Impurity 029 (Vendor Code: MM3726.29 / CAS:
1566082-34-5) is identified as 1-(2-nitropyridin-3-yl)piperazine.[1][2]

This impurity represents a regioisomeric precursor arising from the early stages of the API
synthesis.[2] Unlike the target intermediate where the piperazine moiety is attached at the C5
position of the pyridine ring, Impurity 029 features the piperazine at the C3 position. If not
purged, this impurity can carry forward to form a "Regio-Palbociclib” analogue, making its early
detection via LC-MS and NMR mandatory.[1][2]

Chemical Identity & Properties
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Parameter Specification

Common Name Palbociclib Impurity 029
Chemical Name 1-(2-nitropyridin-3-yl)piperazine
CAS Number 1566082-34-5

Molecular Formula C9H12N402

Molecular Weight 208.22 g/mol

Regioisomer Intermediate / Starting Material
Structural Class i
Impurity

Yellow to Orange Solid (Nitro-compound
Appearance o
characteristic)

. Soluble in DMSO, Methanol; Sparingly soluble
Solubility i Wat
in Water

Structural Context

The Palbociclib side-chain synthesis requires the nucleophilic aromatic substitution of a
piperazine onto a nitropyridine core.[2]

» Target Intermediate: 1-(6-nitropyridin-3-yl)piperazine (or 1-(2-nitro-5-pyridyl)piperazine).[1][2]

e Impurity 029: 1-(2-nitropyridin-3-yl)piperazine.[1][2][3]

Formation Mechanism: The Regioisomer Pathway

The formation of Impurity 029 is a classic example of Starting Material Regioisomerism.[2] It
originates from the use of a pyridine starting material contaminated with its isomer.[2]

The Mechanism:

o Correct Pathway: Uses 5-halo-2-nitropyridine.[1][2] Piperazine attacks at C5 (para to nitro
group, activated by resonance).

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://clearsynth.com/product/palbociclib-impurity-g
https://www.chemblink.com/glossary/glossary585.htm
https://clearsynth.com/product/palbociclib-impurity-g
https://www.benchchem.com/product/b8819165/docs?utm_src=pdf-body#technical-guide-chemical-identification-of-palbociclib-impurity-029
https://www.chemblink.com/glossary/glossary585.htm
https://clearsynth.com/product/palbociclib-impurity-g
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB55430247.htm
https://clearsynth.com/product/palbociclib-impurity-g
https://clearsynth.com/product/palbociclib-impurity-g
https://www.chemblink.com/glossary/glossary585.htm
https://clearsynth.com/product/palbociclib-impurity-g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Impurity Pathway: Uses 3-halo-2-nitropyridine (contaminant).[1][2] Piperazine attacks at C3
(ortho to nitro group, activated by induction and resonance).

Once formed, Impurity 029 is difficult to separate from the target intermediate due to identical
molecular weight and similar polarity.
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Figure 1: Parallel synthesis pathways showing the origin of Impurity 029 from isomeric starting
materials.

Analytical Identification Protocols

Distinguishing Impurity 029 from the target intermediate requires orthogonal analytical methods
because they are isobaric (Same Mass).[2]

A. Mass Spectrometry (LC-MS/MS)

While the parent mass is identical, the fragmentation pattern (MS2) reveals subtle electronic
differences due to the ortho vs. para nitro positioning.[2]

e Instrument: Q-TOF or Triple Quadrupole MS.
« lonization: ESI Positive Mode.

e Parent lon: [M+H]+ = 209.10 Da.[2]
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Fragment lon (m/z) Origin Differentiation Note

209.1 [M+H]+ Indistinguishable.[1][2]

Loss of oxygen from Nitro
192.1 [M+H - OH]+ group.[1][2] Common to both.

[2]

Loss of Nitro group. Common

163.1 [M+H - NO2]+
to both.[2]
Diagnostic. The ortho-
substitution (Impurity 029)
o ] often facilitates a characteristic
122.0 Pyridine Ring Fragment

"Ortho Effect" rearrangement

not seen in the para-isomer.[1]

[2]

B. Nuclear Magnetic Resonance (NMR) - The "Smoking

Gun"”

Proton NMR (ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline ng-star-
inserted">

H-NMR) is the definitive method for identification.[1] The coupling pattern of the aromatic
pyridine protons distinguishes the substitution pattern.

Protocol:
e Dissolve ~5 mg of isolated impurity in DMSO-d6.[2]

e Acquire ngcontent-ng-c3932382896=""_nghost-ng-c102404335="" class="inline ng-star-
inserted">

H spectrum (400 MHz or higher).

e Focus on the aromatic region (6.5 - 8.5 ppm).[2]

Comparative Analysis:
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Target Intermediate (C5- Impurity 029 (C3-
Feature ] .

Substituted) Substituted)
Spin System Non-contiguous (H3, H4, H6) Contiguous (H4, H5, H6)

H3/H4: Vicinal doublet
(ngcontent-ng-

£3932382896=""_nghost-ng-
H4/H6: Doublets.H5: Doubl
102404335="" class="inline /HE: Doublets.H5: Doublet

Coupling Pattern ) . of Doublets (dd) (connected to
ng-star-inserted">
both H4 and H6).
Hz).H6: Isolated doublet (

Hz, meta-coupling).[1]

Kev Sianal Presence of an isolated proton  Presence of a triplet-like dd
ey Signa
y=19 (H6) with small coupling.[2] (H5) coupled to two neighbors.

C. HPLC Method (Reverse Phase)

Impurity 029 typically elutes later than the target intermediate on C18 columns due to the
internal hydrogen bonding (ortho-nitro effect) or steric shielding, which makes it slightly more
lipophilic.[1][2]

e Column: C18 (e.qg., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 um.
» Mobile Phase A: 0.1% Formic Acid in Water.[2]

» Mobile Phase B: Acetonitrile.[2]

o Gradient: 5% B to 95% B over 20 mins.

¢ Detection: UV at 254 nm.[2]

Experimental Workflow: Isolation & Characterization

To formally identify Impurity 029 in a batch, follow this isolation workflow.
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Figure 2: Step-by-step workflow for the isolation and structural confirmation of Impurity 029.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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